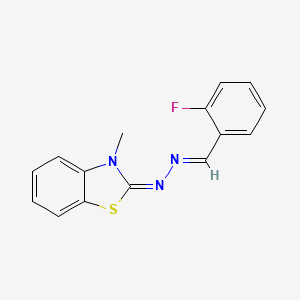

![molecular formula C15H14ClNO3S B5507049 methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a part of a broad category of chemically synthesized molecules with diverse applications in various fields. It falls under the class of thiophene derivatives, known for their unique chemical and physical properties.

Synthesis Analysis

- The synthesis of related thiophene derivatives involves the formation of a thiophene nucleus, often with modifications at various positions to alter its properties. For instance, the presence of electron-withdrawing or electron-releasing groups and small alkyl groups like methyl or ethyl significantly influences the compound's activity (Romagnoli et al., 2012).

Molecular Structure Analysis

- Studies on similar thiophene compounds show that they often have a thiophene ring substituted by various groups, leading to diverse molecular structures. For example, the crystal structure of a related molecule, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular hydrogen bonds (Vasu et al., 2004).

Chemical Reactions and Properties

- Thiophene derivatives can undergo various chemical reactions, leading to the formation of new compounds. For example, reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides have been used to prepare a series of carboxamides (Sedlák et al., 2008).

Physical Properties Analysis

- The physical properties of thiophene derivatives are influenced by their molecular structure. Studies on similar compounds, such as functionalized microporous lanthanide-based metal-organic frameworks with methyl-substituted thiophene groups, reveal insights into their adsorption properties and magnetic behavior (Wang et al., 2016).

Chemical Properties Analysis

- The chemical properties, such as reactivity and stability, are determined by the compound's molecular framework. Investigations into related compounds, like methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate, have shown the presence of hydrogen bonds and interactions influencing their chemical behavior (Shi et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis Methodologies

One notable application involves the development of synthesis methodologies for tetrasubstituted thiophenes. A study by Sahu et al. (2015) described a simple, efficient, and economical synthesis approach for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a one-pot multicomponent protocol. This methodology highlights the compound's role in facilitating the synthesis of structurally complex thiophenes with potential for diverse applications in organic electronics and pharmaceuticals (Sahu et al., 2015).

Structural Analysis

The crystal structure analysis of related thiophene derivatives has provided insights into the molecular configuration and stability of these compounds. For instance, the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate by Vasu et al. (2004) contributed to understanding the stabilization mechanisms through intra- and intermolecular hydrogen bonds, which is crucial for designing compounds with desired physical and chemical properties (Vasu et al., 2004).

Functional Applications

Functionalization of microporous lanthanide-based metal-organic frameworks (MOFs) with thiophene derivatives has been explored for their sensing activities and magnetic properties. A study by Wang et al. (2016) demonstrated how methyl-substituted thieno[2,3-b]thiophene dicarboxylate could induce gas adsorption and sensing properties in these frameworks, which are critical for environmental monitoring and gas storage applications (Wang et al., 2016).

Antimicrobial Activity

The synthesis and evaluation of thiophene derivatives for antimicrobial activities have also been a significant area of research. Ghorab et al. (2017) synthesized a series of compounds with thiophene moieties and evaluated their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents, highlighting the potential pharmaceutical applications of thiophene derivatives (Ghorab et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDSXQHGEBFRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chlorobenzamido)-4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonothioyl]aniline](/img/structure/B5507057.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)